![molecular formula C22H19BrN6O3 B2763009 1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-isopropylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1172356-61-4](/img/structure/B2763009.png)
1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-isopropylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several distinct functional groups, including a bromophenyl group, an oxadiazole ring, a pyrrolo[3,4-d][1,2,3]triazole ring, and an isopropylphenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It includes a 1,2,4-oxadiazole ring and a pyrrolo[3,4-d][1,2,3]triazole ring, both of which are heterocyclic compounds containing nitrogen atoms . The presence of these rings may influence the compound’s reactivity and properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents used. The presence of the bromophenyl group might make it susceptible to reactions such as palladium-catalyzed cross-coupling .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all play a role .Scientific Research Applications
Antioxidant Properties
Pyrazolines, including the compound , have been investigated for their antioxidant properties. Oxidative stress, caused by an imbalance between free radicals and antioxidants, plays a crucial role in various diseases. This compound may act as a potent antioxidant, scavenging free radicals and protecting cells from damage .
Neurotoxicity and Acetylcholinesterase Inhibition
The compound’s impact on acetylcholinesterase (AchE) activity is noteworthy. AchE is a key enzyme involved in hydrolyzing acetylcholine in the nervous system. Inhibition of AchE can lead to altered nerve transmission, behavioral changes, and impaired movement. Investigating the effects of this compound on AchE activity in both vertebrates and fish provides valuable insights into its neurotoxic potential .
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds have demonstrated diverse pharmacological effects, including potent antileishmanial and antimalarial activities. While specific studies on this compound are limited, its structural features suggest potential in combating parasitic infections .
Anti-Inflammatory Effects
The compound’s anti-inflammatory properties are of interest. It may inhibit paw edema, a common indicator of inflammation. Further research could explore its mechanism of action and potential therapeutic applications .
Other Pharmacological Activities
Although comprehensive studies are lacking, pyrazolines have been associated with antibacterial, antifungal, antiparasitic, antidepressant, and anticonvulsant effects. Investigating these aspects for our compound could reveal additional applications .
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(4-propan-2-ylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN6O3/c1-12(2)13-5-9-16(10-6-13)29-21(30)18-19(22(29)31)28(27-25-18)11-17-24-20(26-32-17)14-3-7-15(23)8-4-14/h3-10,12,18-19H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQKTNZLJNMBCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=NC(=NO4)C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-isopropylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-(4-cyano-1-hydroxy-3-methylpyrido[1,2-a]benzimidazol-2-yl)propanoate](/img/structure/B2762926.png)
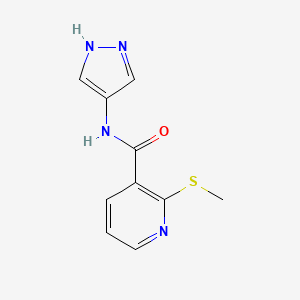


![N-(2,6-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2762934.png)
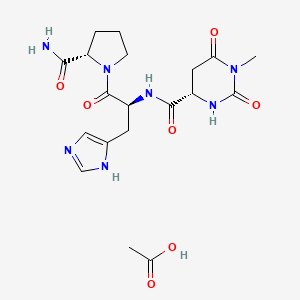
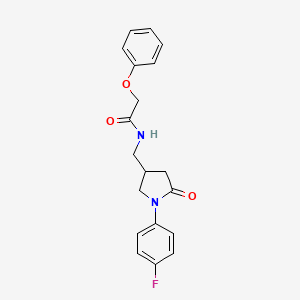
![7-[(2-cyclohex-1-en-1-ylethyl)amino]-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2762940.png)


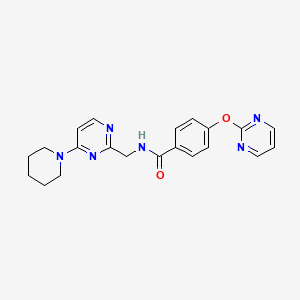
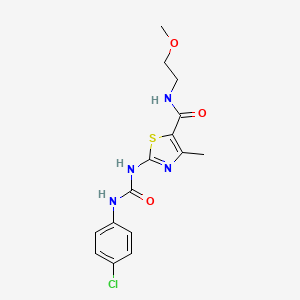
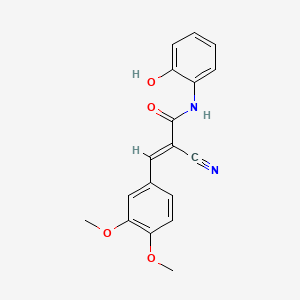
![N,6-dimethyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2762947.png)